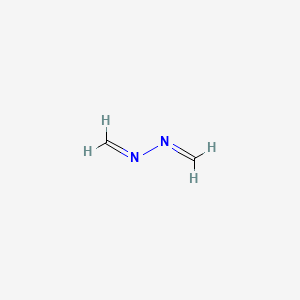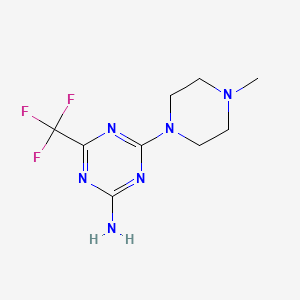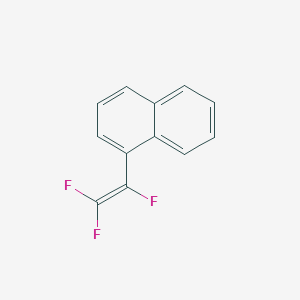
Naphthalene, 1-(trifluoroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1-(trifluoroethenyl)- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a trifluoroethenyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(trifluoroethenyl)- typically involves the reaction of naphthalene with trifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with trifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Naphthalene, 1-(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Naphthalene, 1-(trifluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1,2-dione derivatives.
Reduction: Naphthalene, 1-(trifluoroethyl)-.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
Naphthalene, 1-(trifluoroethenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of Naphthalene, 1-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to specific proteins, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound, which lacks the trifluoroethenyl group.
1-Fluoronaphthalene: A similar compound with a fluorine atom attached to the naphthalene ring.
Naphthalene-1,2-dione: An oxidized derivative of naphthalene.
Uniqueness
Naphthalene, 1-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications that other naphthalene derivatives may not be able to achieve.
属性
CAS 编号 |
33240-13-0 |
|---|---|
分子式 |
C12H7F3 |
分子量 |
208.18 g/mol |
IUPAC 名称 |
1-(1,2,2-trifluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H7F3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI 键 |
FLXPCPOVRUQHDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


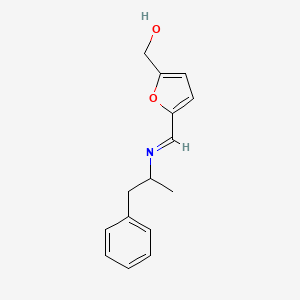
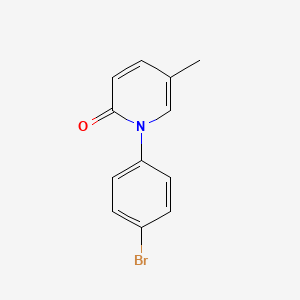

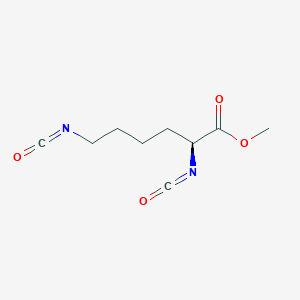
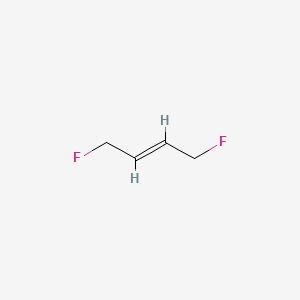
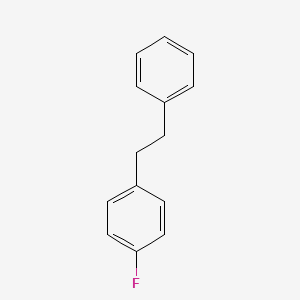
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
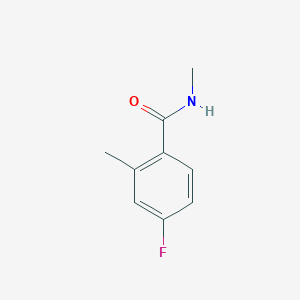
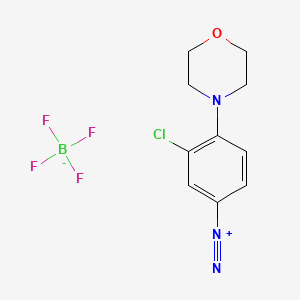

![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)

